molecular formula C7H9NS2 B1338540 3,5-Bis(methylthio)pyridine CAS No. 70999-08-5

3,5-Bis(methylthio)pyridine

Cat. No. B1338540
CAS RN: 70999-08-5
M. Wt: 171.3 g/mol
InChI Key: JHIPPVMKHQKIOR-UHFFFAOYSA-N
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Description

“3,5-Bis(methylthio)pyridine” is an important intermediate in the synthesis of bioactive compounds . It has been extensively investigated as a promising component in the design of novel therapeutics targeted at debilitating diseases, including cancer, inflammation, and microbial infections .


Synthesis Analysis

The synthesis of “3,5-Bis(methylthio)pyridine” involves various methods. For instance, the condensation worked with trifluoroacetic acid to provide the regio-isomeric pyrazolo . Another method involves the solvothermal method .


Molecular Structure Analysis

The molecular formula of “3,5-Bis(methylthio)pyridine” is C₇H₉NS₂ . Its molecular weight is 171.283 g/mol . The structure of this compound has been established by X-ray crystallographic analysis .


Chemical Reactions Analysis

The chemical reactions involving “3,5-Bis(methylthio)pyridine” are complex. For instance, it has been used in the Rhodium catalysed C-3/5 methylation of pyridines using temporary dearomatisation .


Physical And Chemical Properties Analysis

“3,5-Bis(methylthio)pyridine” is a compound with a molecular weight of 171.28300 . The exact physical properties such as density, boiling point, and melting point are not available . It is incompatible with strong oxidizing agents .

Scientific Research Applications

Synthesis and Complex Formation

  • Synthesis of Redox-Active Ligands : 3,5-Bis(methylthio)pyridine derivatives are synthesized for creating redox-active bis-pyridine ligands. These ligands, like 4',5'-bis(methylthio)-4,5-bis(2-pyridylethynyl)tetrathiafulvalene, are used to form complexes with copper, showing charge transfer from the ligand to the copper atom (Isomura et al., 2007).

Antioxidant Agents

  • Development of Antioxidant Agents : The compound bis(methylthio)methylene malononitrile, a derivative of 3,5-Bis(methylthio)pyridine, is used to develop potent antioxidant agents. These compounds show significant antioxidant activity and are synthesized using various nucleophiles (Vartale et al., 2016).

Molecular Characterization and Theoretical Studies

  • Density Functional Theory (DFT) Studies : π-conjugated pyridine-based tetrathiafulvalene derivatives, including those with 3,5-Bis(methylthio)pyridine structures, are synthesized and characterized. DFT calculations are used to study their molecular structures and properties (Niu et al., 2014).

Polymer Synthesis

  • Hyperbranched Polyelectrolytes : Derivatives of 3,5-Bis(methylthio)pyridine, such as 3,5-bis(bromomethyl)pyridine hydrobromide, are synthesized and used to create new hyperbranched polyelectrolytes. These materials are of interest due to their unique structural and electronic properties (Monmoton et al., 2008).

Catalysis

  • Catalytic Applications : Bis(imino)pyridine cobalt methyl complexes, which can include 3,5-Bis(methylthio)pyridine units, are used as catalysts for the hydroboration of alkenes. They exhibit high activity and selectivity, making them valuable for organic synthesis and industrial applications (Obligacion & Chirik, 2013).

Spectroscopic and Bioactive Characteristics

  • Investigating Bioactivity : Derivatives like 3,5-bis(2,5-dimethylphenyl)pyridine, related to 3,5-Bis(methylthio)pyridine, are synthesized and studied using various spectroscopic techniques. DFT is applied to analyze their molecular structure and bioactive characteristics, highlighting their potential biological activity (Akram et al., 2020).

Organocatalysis

  • Organocatalysts for Transesterification : Novel zwitterionic salts derived from 3,5-Bis(methylthio)pyridine compounds are used as organocatalysts for transesterification reactions. They demonstrate effectiveness in catalyzing these reactions under specific conditions (Ishihara et al., 2008).

Electropolymerization

  • Electropolymerization Studies : The synthesis and electropolymerization of 3,5-dithienylpyridines and their complexes, including those derived from 3,5-Bis(methylthio)pyridine, are explored. These compounds are valuable for creating new electrochromic polymers with potential applications in materials science (Krompiec et al., 2008).

Molecular Modeling and Experimental Studies

  • Thermodynamic and Transport Properties : Pyridinium-based ionic liquids, including those with 3,5-Bis(methylthio)pyridine structures, are studied through molecular dynamics and experimental methods. This research provides insights into the thermodynamic and transport properties of these ionic liquids, which have potential applications in various fields (Cadena et al., 2006).

Safety And Hazards

“3,5-Bis(methylthio)pyridine” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

3,5-bis(methylsulfanyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS2/c1-9-6-3-7(10-2)5-8-4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHIPPVMKHQKIOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CN=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30500189
Record name 3,5-Bis(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(methylthio)pyridine

CAS RN

70999-08-5
Record name 3,5-Bis(methylsulfanyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30500189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
L Testaferri, M Tiecco, M Tingoli, D Bartoli, A Massoli - Tetrahedron, 1985 - Elsevier
The reactions of 2,6- and 2,5-dibromopyridines and of 2,3- and 3,5-dichloropyridines with sodium isopropanethiolate and methanethiolate afforded the products of mono- or of bis-…
Number of citations: 101 www.sciencedirect.com
TK Chen, WT Flowers - Journal of heterocyclic chemistry, 1990 - Wiley Online Library
3‐Alkylthio‐ (or 3‐arylthio‐)pyridines and 3,5‐bis(alkylthio)pyridine can be conveniently prepared by the reaction of 3‐thiocyanato‐ or 3,5‐bis(thiocyanato)pyridines with tri‐n‐…
Number of citations: 1 onlinelibrary.wiley.com
TK Chen, WT Flowers - Journal of the Chemical Society, Chemical …, 1980 - pubs.rsc.org
Controlled chlorination of 2,6-diaminopyridine (1) affords 2,6-diamino-3,5-dichloropyridine (2a) which is then bis(diazotised) to give 2,3,5,6-tetrachloropyridine (3a); similarly prepared …
Number of citations: 9 pubs.rsc.org
TK Chen - 1980 - search.proquest.com
Chlorination of 2, 6-diaminopyridine by in situ formation of chlorine in 17 molecular proportions gave reproducibly in good yield the compound previously obtained by Majid using …
Number of citations: 0 search.proquest.com

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